(4-Carbamoyl-3-hydroxyphenyl)boronic acid
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Overview
Description
(4-Carbamoyl-3-hydroxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains a carbamoyl and a hydroxy group. The combination of these functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-3-hydroxyphenyl)boronic acid typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne, to form the corresponding boronic acid derivative.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration reactions followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Carbamoyl-3-hydroxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups, such as alcohols or ketones.
Reduction: Reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions involving the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Carbamoyl-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy.
Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Carbamoyl-3-hydroxyphenyl)boronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design.
Pathways Involved: The compound can participate in oxidative addition and transmetalation processes, which are key steps in catalytic cycles such as the Suzuki-Miyaura coupling.
Comparison with Similar Compounds
(4-Hydroxyphenyl)boronic acid: Similar structure but lacks the carbamoyl group.
(4-Chlorophenyl)boronic acid: Contains a chlorine substituent instead of the carbamoyl and hydroxy groups.
Uniqueness: (4-Carbamoyl-3-hydroxyphenyl)boronic acid is unique due to the presence of both carbamoyl and hydroxy groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H8BNO4 |
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Molecular Weight |
180.96 g/mol |
IUPAC Name |
(4-carbamoyl-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,10,12-13H,(H2,9,11) |
InChI Key |
NTMHMNBXKGKGFZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)O)(O)O |
Origin of Product |
United States |
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